N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

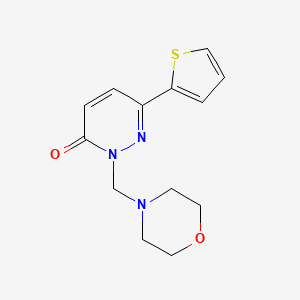

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic compound with an intriguing structure. Let’s break it down:

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl): This part of the compound contains a thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The cyclohexyl group provides steric bulk and influences the compound’s properties.

3-(7-methoxy-1H-indol-1-yl)propanamide: Here, we have an indole moiety (a bicyclic aromatic ring system) attached to a propanamide group. The methoxy substitution at position 7 of the indole ring adds specificity to its interactions.

Preparation Methods

The synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

Thiadiazole Synthesis: Start with cyclohexylamine and thiosemicarbazide. Cyclize them under appropriate conditions to form the thiadiazole ring.

Indole Formation: Prepare 7-methoxyindole by reacting 7-methoxyaniline with an appropriate reagent (e.g., methanol and acid). Protect the amino group.

Amide Formation: Couple the protected 7-methoxyindole with propanoyl chloride or propanoic acid under amide-forming conditions.

Chemical Reactions Analysis

Oxidation: The indole ring can undergo oxidation (e.g., with potassium permanganate) to form oxindole derivatives.

Reduction: Reduction of the carbonyl group in the amide can yield the corresponding alcohol.

Substitution: The cyclohexyl group can be substituted using various reagents (e.g., halogens, amines).

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide has diverse applications:

Medicinal Chemistry: It may act as a potential drug candidate due to its indole scaffold, which is prevalent in bioactive compounds.

Anticancer Research: Indole derivatives often exhibit antiproliferative effects, making this compound interesting for cancer research.

Neuroscience: The indole moiety could influence neurotransmitter systems.

Agrochemicals: Thiadiazole derivatives are used in pesticides and herbicides.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide with related indole-based molecules to understand its uniqueness.

Properties

Molecular Formula |

C20H24N4O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C20H24N4O2S/c1-26-16-9-5-8-14-10-12-24(18(14)16)13-11-17(25)21-20-23-22-19(27-20)15-6-3-2-4-7-15/h5,8-10,12,15H,2-4,6-7,11,13H2,1H3,(H,21,23,25) |

InChI Key |

KMXYAJNPBFZUPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)C4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10998045.png)

![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10998057.png)

amino]methyl}-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B10998061.png)

![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B10998062.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B10998071.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B10998078.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10998081.png)

![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B10998096.png)

![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10998109.png)

![7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B10998119.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10998133.png)